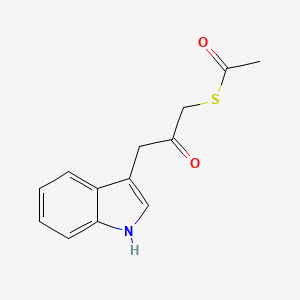

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate

CAS No.: 919295-75-3

Cat. No.: VC17317595

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919295-75-3 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | S-[3-(1H-indol-3-yl)-2-oxopropyl] ethanethioate |

| Standard InChI | InChI=1S/C13H13NO2S/c1-9(15)17-8-11(16)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,14H,6,8H2,1H3 |

| Standard InChI Key | VFTICADFEWRDBW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)SCC(=O)CC1=CNC2=CC=CC=C21 |

Introduction

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate is a complex organic compound characterized by its unique molecular structure, which combines an indole moiety with an oxopropyl group and an ethanethioate functional group. This compound has a molecular formula of C13H13NO2S and a molecular weight of 247.31 g/mol . Its CAS number is 919295-75-3, and it is available with a purity of 97% .

Synthesis and Applications

While detailed synthesis protocols for S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the indole ring and subsequent modification to introduce the oxopropyl and ethanethioate groups. The applications of such compounds can vary widely, depending on their biological activity, and may include roles in pharmaceutical research or as intermediates in organic synthesis.

Safety and Handling

Given the lack of specific safety data for S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate, general precautions should be taken when handling organic compounds. This includes wearing protective clothing, gloves, and eyewear, and ensuring good ventilation to avoid inhalation of potential vapors or dust.

Future Research Directions

Future studies should focus on the synthesis, characterization, and biological evaluation of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate. This could involve investigating its potential as a pharmaceutical agent or exploring its role as an intermediate in organic synthesis. Additionally, understanding its interactions with biological systems could provide insights into its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume